tert-Butyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
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Overview
Description
The compound tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate is similar to the one you’re asking about. It has a molecular weight of 323.24 and is usually stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
In a study, a compound with a similar structure, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, was synthesized through two substitution reactions . Another compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized in three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Molecular Structure Analysis
The structure of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate was confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal was detected by means of X-ray diffraction .Chemical Reactions Analysis
As a significant intermediate of 1H-indazole derivatives, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate can be aromatized at the C5 position through the Suzuki–Miyaura reaction .Physical And Chemical Properties Analysis
The compound tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate is a solid at room temperature .Scientific Research Applications
Organic Synthesis Enhancements
The use of tert-butyl and picolinate derivatives in organic synthesis highlights innovative approaches to forming complex molecular architectures. These compounds are instrumental in facilitating selective reactions, such as cyclization and mercuriation reactions, which are crucial in synthesizing heterocyclic compounds and other organic molecules. For instance, the study on amidomercuration-cyclization of N-tert-Butoxycarbonyl-2-allylaniline derivatives showcases the utility of tert-butyl derivatives in achieving specific organic transformations (Berger & Kerly, 1993).
Coordination Chemistry and Radiopharmaceuticals
Tert-butyl esters, including picolinate moieties, play a significant role in the modular synthesis of ligands for metal coordination, which is critical in the development of radiopharmaceuticals. The study on the synthesis of H₄octapa and H₂dedpa, along with yttrium coordination chemistry, exemplifies how these compounds contribute to advancing radiopharmaceutical applications, offering potential for the development of diagnostics and therapeutic agents (Price et al., 2014).
Advanced Material Development
The utility of tert-butyl and picolinate derivatives extends to the development of advanced materials, including polymers and antioxidants for industrial applications. For example, the study on the polymerization of alkyl methacrylates with tert-butoxy radicals reveals the intricate dynamics of radical reactions in polymer science, highlighting the importance of tert-butyl derivatives in tailoring material properties (Griffiths et al., 1982).
Antioxidant Properties and Application
The exploration of tert-butylphenol derivatives, such as the study on the synthesis and evaluation of antioxidant activity of new 1,3,4-oxadiazoles, indicates the potential for developing potent antioxidants. These compounds, bearing tert-butylphenol moieties, exhibit significant free-radical scavenging abilities, underscoring their potential in pharmaceuticals and materials science to mitigate oxidative stress (Shakir et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BClNO4/c1-14(2,3)21-13(20)11-8-10(9-12(18)19-11)17-22-15(4,5)16(6,7)23-17/h8-9H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAWJVXTSJUHIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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